molecular formula C15H9ClO3 B2810734 3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one CAS No. 328020-06-0

3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one

Cat. No. B2810734
CAS RN: 328020-06-0
M. Wt: 272.68
InChI Key: YMZAYLQBCODNGT-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-7-hydroxy-4H-chromen-4-one, commonly known as 3C7HC, is a synthetic flavonoid compound that has been extensively studied for its potential medicinal properties. It has a wide range of applications, from its use in laboratory experiments to its potential therapeutic effects.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Hydroxy-3-pyrazolyl-4H-chromen-4-ones and Their O-Glucosides : This study describes the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their glucosides, and examines their antimicrobial and antioxidant activity (Hatzade et al., 2008).

  • Catalytic Properties in Synthesis of Warfarin and its Analogues : Another research explored the use of polystyrene-supported catalysts in the synthesis of Warfarin and its analogues, which are related to 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one (Alonzi et al., 2014).

  • Synthesis and Structure Study : A study focused on the synthesis and crystal structure of a chromen-4-one derivative, providing insights into its molecular arrangement and properties (Manolov et al., 2012).

Antimicrobial and Antioxidant Potential

  • Antibacterial and Antioxidant Derivatives : Research involving the synthesis of 3-((2E)-3(aryl)prop-2-enoyl)-2H-chromen-2-one derivatives has shown significant antibacterial and antioxidant activities, highlighting their potential in these fields (Al-ayed, 2011).

  • Synthesis and Evaluation of Ruthenium Flavanol Complexes Against Breast Cancer : This study synthesized Ru(II) DMSO complexes with substituted flavones, which includes a derivative similar to the subject compound, to assess their anticancer activities against breast cancer cell lines (Singh et al., 2017).

Photochemical Applications

  • Photo-reorganization of Chromen-4-ones : A study demonstrated the photo-reorganization of certain chromen-4-one derivatives to form angular pentacyclic compounds, indicating their utility in synthetic photochemistry (Dalal et al., 2017).

Other Applications

  • Catalyst-Free Synthesis in Multicomponent Reactions : Research on the catalyst-free synthesis of diverse chromen derivatives in multicomponent reactions highlights their potential in creating pharmaceutically-interesting compounds (Brahmachari & Nurjamal, 2017).

  • Microwave-Assisted Synthesis and Antimicrobial Activity : Another study focused on the microwave-assisted synthesis of chromen-4-ones and their subsequent antimicrobial activity, demonstrating their potential in medical chemistry (Ashok et al., 2016).

properties

IUPAC Name

3-(2-chlorophenyl)-7-hydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO3/c16-13-4-2-1-3-10(13)12-8-19-14-7-9(17)5-6-11(14)15(12)18/h1-8,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZAYLQBCODNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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